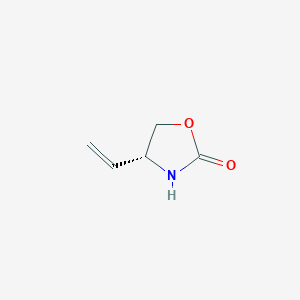

(R)-4-Vinyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-ethenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQDRNWXVRNPFT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 4 Vinyloxazolidin 2 One and Its Derivatives

Stereoselective Synthesis Approaches

The asymmetric synthesis of (R)-4-vinyloxazolidin-2-one and its derivatives relies heavily on stereoselective strategies to establish the desired chirality at the C4 position. These methods can be broadly categorized into those that utilize naturally occurring chiral molecules and those that employ metal catalysts to induce stereoselectivity.

Synthesis from Chiral Pool Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules, often referred to as the "chiral pool." This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis.

| Starting Material | Product | Overall Yield | Reference |

| D-Isoascorbic Acid | This compound | 38% | nih.gov |

Garner's aldehyde, a well-established chiral building block derived from serine, and its analogues have proven to be versatile intermediates in the synthesis of various chiral compounds, including derivatives of vinyloxazolidin-2-one. nih.govbeilstein-journals.org One particularly effective approach involves the use of an N-tosyl analogue of Garner's aldehyde. nih.gov

The key step in this synthesis is the vinyl Grignard addition to the N-tosyl Garner's aldehyde analogue. nih.gov The presence of the N-toluenesulfonamide group exerts a significant stereodirecting effect, leading to a high degree of anti-diastereoselectivity. nih.govnih.govresearcher.liferesearchgate.net This reaction has been reported to yield an anti/syn diastereomeric ratio of 8.5:1. nih.govnih.govresearcher.liferesearchgate.net This level of stereocontrol is a marked improvement over the vinyl addition to the more common N-Boc Garner's aldehyde, which typically provides anti-selectivity in the range of 3:1 to 6:1. nih.gov The resulting product, a β-vinylserine synthetic equivalent, can then be further elaborated to afford the desired vinyloxazolidinone derivatives. nih.gov

| Aldehyde Analogue | Grignard Reagent | Diastereomeric Ratio (anti:syn) | Reference |

| N-Tosyl Garner's Aldehyde | Vinyl Grignard | 8.5:1 | nih.govnih.govresearcher.life |

| N-Boc Garner's Aldehyde | Vinyl Grignard | 3:1 to 6:1 | nih.gov |

Transition Metal-Catalyzed Cyclization and Aminopalladation Reactions

Transition metal catalysis offers a powerful and versatile tool for the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. Palladium-catalyzed reactions, in particular, have been extensively explored for the synthesis of vinyloxazolidin-2-ones.

Palladium(II) catalysts have been effectively employed in the intramolecular aminopalladation of allylic N-tosylcarbamates. nih.gov This methodology provides a direct route to N-tosyl substituted vinyloxazolidin-2-ones. The reaction proceeds with high regio- and stereoselectivity, favoring the formation of the (E)-isomer. nih.govorganic-chemistry.org This one-pot reaction of allylic alcohols with tosyl isocyanate, followed by the palladium(II)-catalyzed allylic substitution, is a highly efficient process. nih.govorganic-chemistry.org The substitution reaction occurs selectively at the γ-position of 1- or 3-substituted allylic alcohols. nih.gov

A related palladium(II)-catalyzed tandem cyclization-coupling reaction has been developed for allenyl N-tosylcarbamates. nih.gov This process involves an intramolecular aminopalladation of the allene, followed by the insertion of an alkene. nih.gov This one-step reaction yields aldehyde-functionalized 2-oxazolidinones with high regioselectivity. nih.gov

Palladium(0)-catalyzed reactions have also been utilized for the synthesis of N-aryl-4-vinyloxazolidin-2-ones. documentsdelivered.com An efficient method for the intermolecular N-arylation of oxazolidinones has been reported using a Pd₂(dba)₃ catalyst in conjunction with various phosphine (B1218219) ligands. nih.gov This approach is notable for its compatibility with a range of functional groups and its ability to utilize more affordable aryl chlorides as starting materials. nih.gov

In a different approach, in situ generated palladium(0) nanoparticles have been shown to catalyze the cross-coupling of allyl acetates with aryl and vinyl siloxanes. organic-chemistry.org These reactions are stereoselective, yielding linear (E)-coupling products. organic-chemistry.org

Palladium-Catalyzed Cyclization of Allenyl Amines to Vinyl-Substituted Oxazolidin-2-ones

Palladium catalysis offers an efficient pathway for the construction of vinyl-substituted oxazolidin-2-ones from allenyl amine precursors. This method leverages the ability of palladium to facilitate intramolecular cyclization and incorporation of a carbonyl group.

One prominent strategy involves the palladium-catalyzed carboxylative cyclization of α-allenyl amines. In this reaction, pressurized carbon dioxide (CO₂) serves as the C1 source to form the oxazolidinone ring. The palladium catalyst promotes the transformation of 2,3-allenic amines into 5-vinyl-1,3-oxazolidin-2-ones. This approach is notable for its atom economy, directly utilizing CO₂ to build the core heterocyclic structure.

An alternative, yet related, method uses propargylic carbonates as a source of CO₂ in situ. The palladium-catalyzed reaction of 2,3-allenyl amines with propargylic carbonates generates the desired 5-vinyl-substituted oxazolidin-2-ones in good yields. The CO₂ is generated from the propargylic carbonate during the catalytic cycle and is efficiently incorporated into the oxazolidinone ring.

Allene-Mediated Synthesis of Vinyloxazolidinone Scaffolds

Allenes serve as versatile building blocks in the synthesis of complex molecules, including vinyloxazolidinone scaffolds. Their unique reactivity allows for the construction of the heterocyclic ring through specific cyclization pathways.

Utilization of 3-Benzoyl-4-vinylideneoxazolidin-2-one as Precursor

While specific literature detailing the direct use of 3-Benzoyl-4-vinylideneoxazolidin-2-one as a precursor for this compound is not extensively covered in readily available sources, the strategy of employing allene-containing precursors is a recognized approach in heterocyclic synthesis. Such precursors can theoretically undergo transformations like isomerization or addition reactions to generate the desired vinyl-substituted product. The vinylidene group, a cumulative double bond system, offers a reactive handle for further chemical manipulation under specific catalytic conditions to afford the thermodynamically more stable vinyl-substituted oxazolidinone.

Nucleophilic Addition Strategies

Nucleophilic addition reactions, particularly those involving organometallic reagents, are a cornerstone for creating carbon-carbon bonds with high stereocontrol. This approach is widely used to set the stereochemistry of precursors that are subsequently cyclized to form vinyloxazolidinones.

Vinyl Grignard Additions to α-Amino-β-Hydroxy Aldehydes and Ketones

A highly effective and frequently employed method for synthesizing precursors to vinyloxazolidinones is the addition of a vinyl Grignard reagent (vinylmagnesium bromide or chloride) to a chiral α-amino-β-hydroxy aldehyde. nih.govnih.gov A common substrate for this reaction is Garner's aldehyde, a well-known chiral building block derived from D-serine. nih.gov

The addition of vinylmagnesium bromide to the N-Boc-protected Garner's aldehyde is a widely used approach but often suffers from moderate diastereoselectivity, with reported anti/syn ratios typically ranging from 3:1 to 6:1. nih.gov This necessitates chromatographic purification to isolate the desired diastereomer. nih.gov

To improve stereoselectivity, modifications to the protecting group on the nitrogen atom have been explored. A highly efficient synthesis was developed using an N-toluenesulfonamide (tosyl) derivative of Garner's aldehyde. nih.govnih.gov The vinyl Grignard addition to this N-tosyl analog proceeds with significantly higher diastereoselectivity, affording the anti-allylic alcohol with an 8.5:1 diastereomeric ratio. nih.govnih.gov This enhanced selectivity is attributed to the stereodirecting effect of the bulky N-toluenesulfonamide group. nih.govnih.gov Following the Grignard addition, the resulting amino alcohol is then cyclized to form the vinyloxazolidinone ring, often through a base-induced intramolecular reaction. nih.gov

| Substrate (Garner's Aldehyde Analog) | Protecting Group | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|---|

| N-Boc Garner's Aldehyde | Boc (tert-Butoxycarbonyl) | 3:1 to 6:1 | Moderate |

| N-Tosyl Garner's Aldehyde | Tosyl (p-Toluenesulfonyl) | 8.5:1 | >95% |

General Synthetic Strategies for Oxazolidinone Ring Construction (Relevant to Vinyloxazolidinones)

The construction of the core oxazolidinone ring is a critical step, and several general methods are applicable to the synthesis of vinyl-substituted derivatives. These strategies typically involve the formation of the carbamate (B1207046) functionality within a 1,2-amino alcohol framework.

A foundational method involves the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents. nih.gov This approach, however, can be limited by the hazardous nature of phosgene. Milder reagents like diethyl carbonate or carbonyl diimidazole are often used as safer alternatives.

Another prevalent strategy is the cycloaddition of epoxides with isocyanates. nih.govwhiterose.ac.ukrsc.org This [3+2] coupling reaction is an atom-economic method for forming the oxazolidinone ring. The reaction can be catalyzed by various systems, including Lewis acids and organocatalysts, to control regioselectivity, particularly with unsymmetrical epoxides. whiterose.ac.ukrsc.org

For the specific synthesis of 5-vinyloxazolidinones, a mild and efficient palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide has been developed. organic-chemistry.org This reaction proceeds with high yield and stereoselectivity, directly incorporating the vinyl group at the 5-position of the oxazolidinone ring. organic-chemistry.org

The Curtius rearrangement provides another pathway. An asymmetric aldol (B89426) reaction can be used to generate a β-hydroxy carboxylic acid derivative, which is then subjected to a modified Curtius procedure. nih.gov This sequence induces an intramolecular cyclization to furnish the 4,5-disubstituted oxazolidinone scaffold with defined stereochemistry. nih.gov

Chemical Reactivity and Transformation Pathways of R 4 Vinyloxazolidin 2 One

Transition Metal-Catalyzed Reactions

The vinyl group of (R)-4-vinyloxazolidin-2-one is highly amenable to transformations mediated by transition metals. These catalytic systems leverage the inherent chirality of the oxazolidinone core to direct the stereochemical outcome of complex bond-forming events, including allylation and cross-coupling reactions.

Palladium catalysis offers a versatile platform for the functionalization of this compound. Decarboxylative allylation reactions, in particular, represent a key transformation, converting the vinyloxazolidinone into highly functionalized chiral allylic amines.

A notable application of this compound is in the palladium-catalyzed decarboxylative allylation with sodium sulfinates, which facilitates the stereoselective formation of a new carbon-sulfur bond nih.govbohrium.com. This process yields structurally diverse and highly functionalized (Z)-allylic amines with high regio- and stereoselectivity. The reaction typically employs a palladium catalyst generated from Pd(OAc)₂ and a diphosphine ligand, such as 1,3-bis(diphenylphosphino)propane (dpppe) nih.gov.

Mechanistic investigations suggest that the pronounced Z-selectivity of this transformation arises from the formation of a palladacycle intermediate, which is directed by chelation between the palladium center and the nitrogen atom of the oxazolidinone ring nih.gov. The utility of this method has been demonstrated through the synthesis of numerous allylic amines and on a gram scale, highlighting its potential for broader synthetic applications nih.gov.

Table 1: Scope of Palladium-Catalyzed Decarboxylative Allylation with Sodium Sulfinates This interactive table summarizes the reaction scope for the synthesis of (Z)-allylic amines from various substituted vinyloxazolidin-2-ones and sodium sulfinates. Data sourced from Zhou et al., 2023. nih.gov

| Vinyloxazolidin-2-one Substituent (R¹) | Sulfinate Salt (R²SO₂Na) | Product | Yield (%) |

|---|---|---|---|

| Phenyl | p-Tolyl | (Z)-N-(1-phenyl-3-(p-tolylsulfonyl)allyl)oxazolidin-2-one | 95 |

| 4-Fluorophenyl | p-Tolyl | (Z)-N-(1-(4-fluorophenyl)-3-(p-tolylsulfonyl)allyl)oxazolidin-2-one | 96 |

| 4-Chlorophenyl | p-Tolyl | (Z)-N-(1-(4-chlorophenyl)-3-(p-tolylsulfonyl)allyl)oxazolidin-2-one | 94 |

| 2-Naphthyl | p-Tolyl | (Z)-N-(1-(naphthalen-2-yl)-3-(p-tolylsulfonyl)allyl)oxazolidin-2-one | 93 |

| Phenyl | Methyl | (Z)-N-(1-phenyl-3-(methylsulfonyl)allyl)oxazolidin-2-one | 85 |

| Phenyl | Phenyl | (Z)-N-(1-phenyl-3-(phenylsulfonyl)allyl)oxazolidin-2-one | 93 |

| Phenyl | 4-Methoxyphenyl | (Z)-N-(1-phenyl-3-((4-methoxyphenyl)sulfonyl)allyl)oxazolidin-2-one | 94 |

Iron, as an abundant, cost-effective, and less toxic transition metal, provides a sustainable alternative for catalysis nih.govacs.orgresearchgate.netacs.orgnih.gov. This compound has been successfully employed in highly diastereoselective iron-catalyzed cross-coupling reactions, demonstrating its effectiveness in constructing challenging carbon-carbon bonds.

A significant advancement is the iron-catalyzed 1,2-dicarbofunctionalization of chiral vinyloxazolidinones, which couples them with fluoroalkyl halides and aryl Grignard reagents nih.govacs.orgrsc.org. This three-component reaction streamlines the synthesis of complex chiral molecules, particularly those containing valuable fluoroalkyl groups, which can enhance properties like lipophilicity and metabolic stability in drug candidates nih.gov.

The reaction demonstrates broad applicability, tolerating a wide array of aryl Grignard reagents with both electron-donating and electron-withdrawing substituents nih.govacs.org. The combination of iron(III) chloride (FeCl₃) and the ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe) has been identified as the optimal catalytic system, achieving high yields and excellent diastereoselectivity, with diastereomeric ratios reaching up to 1:78 nih.govresearchgate.net. After an initial screening, (R)-4-benzyl-3-vinyloxazolidin-2-one was identified as a superior substrate, affording a high diastereomeric ratio (1:19) and good product yield nih.govacs.org. Control experiments confirmed that both the iron precatalyst and the phosphine (B1218219) ligand are crucial for the transformation's success nih.govacs.org.

Table 2: Iron-Catalyzed Diastereoselective Dicarbofunctionalization This interactive table illustrates the scope of the reaction with respect to various aryl Grignard reagents, using a fluoroalkyl bromide and (R)-4-benzyl-3-vinyloxazolidin-2-one. Data sourced from ACS Catalysis, 2024. nih.govacs.org

| Aryl Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Phenyl-MgBr | 5a | 71 | 1:19 |

| 4-MeO-Phenyl-MgBr | 5b | 65 | 1:15 |

| 4-CF₃-Phenyl-MgBr | 5c | 55 | 1:15 |

| 4-F-Phenyl-MgBr | 5d | 68 | 1:16 |

| 3-F-Phenyl-MgBr | 5e | 74 | 1:24 |

| 3-Cl-Phenyl-MgBr | 5f | 66 | 1:21 |

| 2-Me-Phenyl-MgBr | 5g | 61 | 1:12 |

| Naphthyl-MgBr | 5h | 60 | 1:14 |

In the context of iron-catalyzed dicarbofunctionalization, chiral vinyloxazolidinones like this compound function as "chiral radical lynchpins" nih.govacs.orgresearchgate.netacs.orgnih.gov. This terminology describes their crucial role in orchestrating the stereoselective formation of a C(sp²)–C(sp³) bond, a significant challenge in radical cross-coupling chemistry nih.govacs.org.

The proposed mechanism involves a radical translocation process. An initially formed (fluoro)alkyl radical adds to the vinyl group of the oxazolidinone, generating an α-amide radical intermediate. This radical is then rapidly intercepted by a monoaryl bisphosphine-iron complex. The inherent chirality of the oxazolidinone scaffold directs this final carbon-carbon bond-forming step, leading to the observed high diastereoselectivity acs.orgrsc.org. This strategy provides a practical solution for achieving stereocontrol in iron-catalyzed radical reactions, which has been a long-standing goal in the field nih.govacs.org.

Iron-Catalyzed Cross-Coupling Reactions

Stereoselective Organic Transformations

The core utility of this compound lies in its application in stereoselective organic transformations. The chiral oxazolidinone framework serves as a powerful stereodirecting group, enabling the synthesis of enantiomerically enriched products through various reaction pathways.

The transition metal-catalyzed reactions discussed previously are prime examples of its role in stereocontrol. In palladium-catalyzed allylation, the chiral scaffold facilitates a chelation-controlled mechanism to deliver products with high (Z)-selectivity nih.gov. Similarly, in iron-catalyzed cross-couplings, the oxazolidinone auxiliary effectively translates its stereochemical information to the newly formed stereocenter during the radical trapping step, resulting in products with excellent diastereoselectivity nih.govacs.org.

Beyond these examples, the vinyl group can be engaged in other stereoselective processes. Its ability to act as a dienophile in Diels-Alder reactions or as a Michael acceptor allows for the diastereoselective construction of complex cyclic and acyclic systems. The predictable facial selectivity, governed by the steric and electronic properties of the chiral auxiliary, makes this compound a reliable and versatile tool for asymmetric synthesis.

Asymmetric Alkylation Reactions

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are widely employed in asymmetric alkylation reactions. rsc.org The process typically involves the acylation of the oxazolidinone, followed by the formation of a rigid enolate through deprotonation. williams.edu This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. williams.edu The stereochemical outcome is dictated by the steric hindrance of the substituent on the chiral auxiliary, which directs the incoming electrophile to the less hindered face of the enolate. williams.edu

For instance, the acylation of an oxazolidinone with propionic anhydride, followed by deprotonation with sodium bis(trimethylsilyl)amide, generates a (Z)-enolate. williams.edu Subsequent alkylation with allyl iodide can yield the desired product with a diastereomeric ratio of up to 98:2. williams.edu The chiral auxiliary can then be cleaved to afford the enantiomerically pure product. williams.edu This methodology has proven successful in the total synthesis of various biologically active natural products. rsc.org

Aldol (B89426) Reactions Utilizing Oxazolidinone Chiral Auxiliaries

Oxazolidinone chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions. nih.govwikipedia.org These reactions involve the addition of an enolate to an aldehyde or ketone, resulting in the formation of a β-hydroxy carbonyl compound. wikipedia.orgmasterorganicchemistry.com The chiral auxiliary on the enolate directs the approach of the electrophile, leading to the formation of a specific stereoisomer.

A notable application is the asymmetric aldol addition of a chlorotitanium enolate of an N-acyloxazolidinone to 2-benzyloxyacetaldehyde, which furnishes the syn-aldol adduct in high yield and a diastereomeric ratio of 3:1. nih.gov The resulting β-hydroxy carbonyl compound can then undergo further transformations, such as a Curtius rearrangement, to yield functionalized oxazolidinone scaffolds. nih.gov

Cycloaddition Reactions, Including [2+2]-Photocycloadditions

The vinyl group of this compound is a versatile handle for various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems.

[4+2] Cycloadditions: Vinylketenes, which can be stabilized as iron complexes, undergo [4+2] cycloaddition reactions with alkynes to form highly substituted aromatic rings. nih.gov Similarly, vinyl benzoxazinones can participate in asymmetric [4+2] cycloadditions. researchgate.net

[3+2] Cycloadditions: Vinyldiazo compounds can undergo [3+2]-cycloaddition reactions with nitrile oxides and N,N-cyclic azamethine imines to produce diverse heterocyclic scaffolds. nih.gov Palladium-catalyzed [3+2] cycloadditions between 5-vinyloxazolidine-2,4-diones and isocyanates provide access to hydantoin structures. chemrxiv.org

[2+2] Cycloadditions: While thermally forbidden, photochemical [2+2] cycloaddition of allenes with alkenes is a synthetically useful method for preparing methylenecyclobutane units.

1,4-Conjugate Additions

The vinyl group of N-enoyl oxazolidinones can act as a Michael acceptor in 1,4-conjugate addition reactions. wikipedia.org This reaction involves the addition of a nucleophile to the β-position of the α,β-unsaturated carbonyl system. wikipedia.org

Organocuprate reagents are effective nucleophiles for these additions. researchgate.net For example, the conjugate addition of monoorganocuprate reagents, promoted by TMSI, to N-enoyl oxazolidinones proceeds with high yields and diastereoselectivities. researchgate.net Furthermore, the use of bifunctional catalysts has enabled the highly enantioselective conjugate addition of simple alkyl thiols and α-mercaptoketones to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.govrsc.org

| Nucleophile | Michael Acceptor | Catalyst/Promoter | Key Feature | Reference |

|---|---|---|---|---|

| Monoorganocuprate (Li[RCuI]) | N-Enoyl Oxazolidinone | TMSI | High yields and diastereoselectivity | researchgate.net |

| Simple Alkyl Thiols | α,β-Unsaturated N-Acylated Oxazolidin-2-one | Bifunctional Cinchona Alkaloid Catalysts | High enantioselectivity | nih.gov |

| α-Mercaptoketones | α,β-Unsaturated N-Acylated Oxazolidin-2-one | Bifunctional Squaramide | High enantioselectivities (up to 92% ee) | rsc.org |

Hydroboration and Subsequent Aldehyde Additions

The vinyl group of this compound can undergo hydroboration-oxidation, a two-step reaction that converts alkenes into alcohols. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.commasterorganicchemistry.com The hydroboration step involves the syn-addition of a borane reagent, such as BH₃, across the double bond. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

A related transformation involves the vinyl Grignard addition to an aldehyde, which can be used to synthesize precursors to vinyloxazolidinones. nih.govnih.gov For example, the addition of vinylmagnesium bromide to an N-tosyl derivative of Garner's aldehyde proceeds with high diastereoselectivity (8.5:1 dr) to give the anti-allylic alcohol. nih.gov

Ring-Opening and Derivatization Reactions of the Oxazolidinone Core

Derivatization Strategies for Substituted Vinyloxazolidinones

The oxazolidinone ring can be derivatized to access a variety of other functional groups and heterocyclic systems. One common strategy involves the cleavage of the chiral auxiliary after it has served its purpose in a stereoselective reaction.

For instance, after an asymmetric alkylation, the N-acyl oxazolidinone can be cleaved to reveal a chiral carboxylic acid, alcohol, or aldehyde. This versatility makes oxazolidinone auxiliaries highly valuable in the synthesis of complex molecules.

Transformations of the (±)-4-Vinyloxazolidin-2-one Framework

The racemic form, (±)-4-Vinyloxazolidin-2-one, serves as a key precursor in various chemical syntheses. While specific studies focusing solely on the transformations of this racemic framework are limited, related research on similar vinyloxazolidinone derivatives provides insight into its potential reactivity. A notable transformation is the palladium-catalyzed [3+2] cycloaddition reaction. This reaction, demonstrated with 5-vinyloxazolidine-2,4-diones, highlights the ability of the vinyl oxazolidinone scaffold to act as a precursor to zwitterionic aza-π-allylpalladium(II) intermediates. These intermediates can then react with various electrophiles to form complex heterocyclic structures. tsijournals.com

For instance, the reaction of 5-vinyloxazolidine-2,4-diones with isocyanates in the presence of a palladium catalyst yields hydantoin derivatives. This transformation proceeds through a [3+2] cycloaddition mechanism, offering a straightforward route to this important class of heterocyclic compounds. The reaction conditions and the nature of the substituents on the oxazolidinone and the isocyanate can influence the yield and stereoselectivity of the resulting hydantoins. tsijournals.com

While direct experimental data on the transformations of (±)-4-vinyloxazolidin-2-one is not extensively documented, the reactivity of the vinyl group is expected to be similar to other vinyl-substituted heterocycles. Therefore, reactions such as the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, could potentially be applied to modify the vinyl substituent. wikipedia.orgorganic-chemistry.orgyoutube.com Similarly, the Diels-Alder reaction, a [4+2] cycloaddition, could in principle involve the vinyl group of (±)-4-vinyloxazolidin-2-one as a dienophile, reacting with a conjugated diene to form a six-membered ring. rsc.orgwikipedia.orgorganic-chemistry.org The viability and stereochemical outcomes of such reactions would depend on the specific reaction conditions and the nature of the diene.

Polymerization and Copolymerization Studies

The presence of the vinyl group in this compound makes it a suitable monomer for polymerization and copolymerization reactions. The chiral oxazolidinone moiety can impart stereochemical control during the polymerization process, leading to polymers with specific tacticities. The use of Lewis acids as promoters in these polymerizations can further enhance this control and influence the reactivity of the monomer.

Lewis Acid Promoted Free-Radical Copolymerization

The free-radical copolymerization of chiral monomers, such as this compound, in the presence of Lewis acids offers a powerful method for controlling the stereochemistry of the resulting polymer chain. Lewis acids can coordinate to the carbonyl oxygen of the oxazolidinone ring, thereby influencing the facial selectivity of the incoming radical attack on the vinyl group. This can lead to the formation of highly isotactic or syndiotactic polymers, depending on the nature of the Lewis acid, the monomer, and the reaction conditions.

The effectiveness of a Lewis acid in promoting stereospecific polymerization is often dependent on its ability to form a rigid complex with the monomer, thereby creating a significant steric bias for the approaching radical. The choice of solvent can also play a critical role, as it can compete with the monomer for coordination to the Lewis acid.

In the context of copolymerization, the relative reactivities of the comonomers are described by their reactivity ratios (r₁ and r₂). These ratios determine the composition and sequence distribution of the resulting copolymer. The presence of a Lewis acid can significantly alter these reactivity ratios by modifying the electron density and steric environment of the vinyl group of this compound. For instance, coordination of a Lewis acid to the oxazolidinone would likely make the vinyl group more electron-deficient, thereby affecting its reactivity towards a comonomer.

Detailed research findings, including data tables of reactivity ratios for the copolymerization of this compound with common comonomers like styrene or methyl acrylate in the presence of various Lewis acids, are essential for understanding and predicting the outcome of these reactions. However, such specific data is not prominently available in the reviewed literature. The general principles of Lewis acid-catalyzed radical polymerization suggest that by carefully selecting the Lewis acid and reaction conditions, it should be possible to control not only the stereochemistry but also the copolymer composition and microstructure.

Applications of R 4 Vinyloxazolidin 2 One As a Chiral Auxiliary and Building Block

In Asymmetric Synthesis of Complex Molecules

As a chiral auxiliary, (R)-4-Vinyloxazolidin-2-one is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The inherent chirality of the auxiliary biases the formation of one stereoisomer over others.

The primary function of a chiral auxiliary is to facilitate the synthesis of enantiomerically pure compounds from achiral or racemic starting materials. nih.gov this compound and its derivatives are effective in this role, enabling the production of molecules with high optical purity. For instance, in catalytic asymmetric intramolecular aminopalladation reactions, prochiral substrates can be cyclized using palladium catalysts to form 4-vinyloxazolidin-2-ones in high yields and with excellent enantiomeric excess (ee), often ranging from 89-99% ee. researchgate.net This high degree of enantioselectivity is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is biologically active. nih.gov The development of methods for the stereocontrolled preparation of such products is a significant goal in synthetic chemistry. nih.gov

The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring directs the approach of incoming reagents, thereby controlling the stereochemical outcome of bond-forming reactions. wikipedia.org

Carbon-Carbon Bond Formation: this compound derivatives serve as effective chiral radical lynchpins in iron-catalyzed dicarbofunctionalization reactions. nih.gov This method allows for the diastereoselective formation of C(sp²)–C(sp³) bonds, a significant challenge in radical cross-couplings. nih.gov In these reactions, the chiral vinyl oxazolidinone acts as a substrate to which both a fluoroalkyl group and an aryl group are added in a highly controlled manner. The reaction proceeds through a radical translocation to form an α-amide radical, which is then intercepted by an iron-aryl species, leading to the formation of the new carbon-carbon bond with high diastereoselectivity. nih.gov

Table 1: Diastereoselective Iron-Catalyzed Dicarbofunctionalization Using a Chiral Vinyl Oxazolidinone Auxiliary

| Aryl Grignard Reagent | Fluoroalkyl Bromide | Product | Diastereomeric Ratio (dr) | Isolated Yield (%) |

|---|---|---|---|---|

| Phenylmagnesium bromide | C₄F₈Br₂ | 4a | 1:19 | 75 |

| 4-Methoxyphenylmagnesium bromide | C₄F₈Br₂ | 4b | 1:18 | 71 |

| 2-Thienylmagnesium bromide | C₄F₈Br₂ | 4c | 1:15 | 68 |

| 4-Fluorophenylmagnesium bromide | C₄F₈Br₂ | 4d | 1:20 | 78 |

Data sourced from studies on diastereoselective radical cross-coupling reactions. nih.gov

Carbon-Heteroatom Bond Formation: The oxazolidinone scaffold is also instrumental in directing the formation of carbon-heteroatom bonds. In palladium-catalyzed carboamination reactions, for example, derivatives of 1,2-amino alcohols can be used to synthesize substituted 1,3-oxazolidines. nih.gov These reactions involve an intramolecular syn-aminopalladation step where the stereocenter on the starting material dictates the facial selectivity of the alkene insertion into the palladium-nitrogen bond, thus controlling the stereochemistry of the newly formed C-N bond. nih.gov The principles of steric direction are broadly applicable to various reactions involving nucleophilic or electrophilic attack, ensuring the formation of the desired stereoisomer.

Precursor to Biologically Relevant Compounds

Beyond its role as a transient director of stereochemistry, the this compound structure can be incorporated as a core component into the final target molecule, acting as a versatile building block.

This compound and its derivatives are valuable as synthetic equivalents for β-vinylserine (β-VSer), an alkenyl amino acid. nih.govnih.gov These equivalents are important intermediates for preparing biologically active molecules such as glycopeptide mimetics, enzyme inhibitors, and antitumor agents. nih.gov An efficient synthesis of a β-vinylserine equivalent involves the vinyl Grignard addition to an N-tosyl derivative of Garner's aldehyde. nih.govnih.gov This reaction proceeds with high diastereoselectivity, favoring the anti-allylic alcohol product, which can then be cyclized to form the desired (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate structure. nih.govnih.gov

Table 2: Diastereoselective Vinyl Grignard Addition for the Synthesis of a β-Vinylserine Equivalent

| Aldehyde Substrate | Grignard Reagent | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| N-Tosyl Garner's Aldehyde Analogue | Vinylmagnesium bromide | anti-allylic alcohol | 8.5 : 1 | >95% |

This reaction exploits the stereodirecting effect of the N-toluenesulfonamide group to achieve high anti-diastereoselectivity. nih.govnih.gov

Protected Quaternary 2-Amino-2-Vinyl-1,3-Diols

The synthesis of protected quaternary 2-amino-2-vinyl-1,3-diols represents a significant challenge in organic synthesis due to the steric hindrance around the quaternary center. This compound can serve as a chiral template to control the stereochemistry of reactions at the vinyl group. One approach involves the diastereoselective addition of nucleophiles to an iminium ion derived from the acylated vinyloxazolidinone. This strategy allows for the construction of the critical quaternary stereocenter with high levels of stereocontrol.

A notable method for the stereoselective synthesis of protected quaternary 2-amino-2-vinyl-1,3-diols utilizes an allene-based approach. While not directly employing this compound as a starting chiral auxiliary, the resulting products, which are protected 2-amino-2-vinyl-1,3-diols, are structurally analogous to what could be achieved using the vinyloxazolidinone as a chiral building block. In one study, the hydroboration of 3-benzoyl-4-vinylideneoxazolidin-2-one with dicyclohexylborane, followed by the addition of an aldehyde, yielded protected quaternary 2-amino-2-vinyl-1,3-diols with excellent diastereoselectivity (>99:1 dr) and in good yields (70-90%). nih.gov The benzoyl protecting group on the nitrogen atom was found to be crucial, as it facilitates an N- to O-benzoyl transfer, which prevents subsequent isomerization and ensures the protection of all heteroatoms. nih.gov This methodology provides a pathway to valuable building blocks that are analogues of sphingosine and are potential inhibitors of enzymes involved in sphingolipid metabolism. nih.gov

Analogues of Natural Products (e.g., Lucentamycin A, Cytoxazone, Sphingosine)

The chiral framework of this compound is a valuable starting point for the total synthesis of several natural products and their analogues.

Lucentamycin A: The synthesis of analogues of the marine-derived peptide natural product Lucentamycin A can potentially utilize chiral vinyl oxazolidinones. While direct synthesis of Lucentamycin A using this compound is not prominently documented, the core structural motifs of related compounds often involve stereochemically defined amino alcohol fragments that can be derived from such chiral auxiliaries.

Cytoxazone: The synthesis of (-)-Cytoxazone, a cytokine modulator with an oxazolidin-2-one core, has been achieved through various synthetic routes. nih.govmdpi.com Many of these syntheses construct the oxazolidinone ring as a key step. For instance, a concise total synthesis of (−)-cytoxazone was developed based on an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement for the intramolecular ring closure to form the 4,5-disubstituted oxazolidin-2-one scaffold. nih.govmdpi.com Although this approach does not start with this compound, it highlights the importance of the oxazolidinone moiety and provides a strategic basis for how a chiral vinyloxazolidinone could be incorporated or elaborated to achieve the target molecule.

Sphingosine: Sphingosine and its derivatives are crucial components of cell membranes and are involved in various signaling pathways. core.ac.uk The asymmetric synthesis of sphingosine and its analogues is an active area of research. rsc.orgtesisenred.net Chiral building blocks are essential for controlling the stereochemistry of the amino and hydroxyl groups. While many synthetic strategies for sphingolipids exist, the use of this compound as a chiral precursor for the stereoselective introduction of the vinyl group and adjacent stereocenters is a plausible and attractive strategy, though specific examples in the literature are not abundant. The vinyl group can be further functionalized to install the long alkyl chain characteristic of sphingosine.

Active Pharmaceutical Ingredients and Agrochemicals

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. nih.gov These synthetic antibacterial agents are effective against a range of Gram-positive pathogens, including multidrug-resistant strains. researchgate.net The development of new oxazolidinone-containing compounds as potential active pharmaceutical ingredients (APIs) is an ongoing field of research. While specific marketed drugs or agrochemicals directly synthesized from this compound are not widely reported, its potential as a chiral building block for the synthesis of complex drug candidates is significant. The vinyl group offers a handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the biological activity of the resulting compounds.

For instance, the oxazolidinone framework is present in compounds with potential applications beyond antibacterial agents. Research into novel oxazolidinone derivatives for various therapeutic areas continues, and versatile chiral building blocks like this compound are valuable tools in these endeavors.

Emerging Applications

Beyond its established role as a chiral auxiliary and building block, this compound is finding applications in new and exciting areas of chemical research.

Building Blocks for Foldamers

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of biopolymers like proteins and nucleic acids. researchgate.netnih.gov The conformational rigidity of the oxazolidin-2-one ring makes it an attractive building block for the construction of novel foldamers. By incorporating 4-carboxy-substituted oxazolidin-2-ones into oligomeric chains, researchers have been able to create pseudopeptides with ordered conformations. researchgate.net The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one has demonstrated that these molecules can fold into ordered structures, where the C-4 hydrogen of one ring is in close proximity to the carbonyl group of the adjacent ring. nih.gov This control over the peptide bond conformation makes these oxazolidinone-based units valuable for designing new classes of foldamers with potential applications in materials science and medicinal chemistry. nih.govnih.gov

Organocatalysis in Enantioselective Epoxidation Reactions

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown rapidly. While the use of this compound itself as an organocatalyst for enantioselective epoxidation is not well-documented, the broader class of chiral oxazolidinones and related imidazolidinones have been successfully employed in various asymmetric transformations, including epoxidation reactions. nih.gov For example, imidazolidinone-based catalysts have been shown to be effective in the enantioselective epoxidation of α,β-unsaturated aldehydes. nih.gov The development of new organocatalytic systems for asymmetric epoxidation is an active area of research, and the chiral scaffold of this compound, with its potential for modification, could inspire the design of novel organocatalysts for this and other important transformations.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms and Stereoselectivity

Mechanistic studies have been crucial in explaining the high levels of stereocontrol observed in reactions involving vinyl oxazolidinones. These investigations provide models for predicting and rationalizing the formation of specific stereoisomers.

The palladium-catalyzed decarboxylative allylation of vinyloxazolidin-2-ones provides a powerful method for constructing highly functionalized (Z)-allylic amines. bohrium.com The mechanism of this transformation, a variant of the Tsuji-Trost reaction, begins with the coordination of the Pd(0) catalyst to the alkene, forming an η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, which results in the formation of an η³ π-allyl complex. organic-chemistry.org

The remarkable (Z)-selectivity of this reaction is a key feature. Mechanistic studies, supported by computational calculations, suggest that this selectivity arises from chelation between the palladium catalyst and the nitrogen atom of the oxazolidinone ring. bohrium.com This Pd-N chelation stabilizes the cis-isomer of the intermediate, making it the more favorable pathway, while the corresponding trans-isomers are destabilized by allylic strain. This controlled formation of the intermediate directly leads to the predominantly (Z)-configured allylic amine product upon nucleophilic attack. bohrium.com

Iron-catalyzed reactions offer a less expensive, more abundant, and less toxic alternative to methods using precious metals. nih.gov A highly diastereoselective iron-catalyzed 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones has been developed, enabling the coupling of (fluoro)alkyl halides and aryl Grignard reagents. nih.govacs.org This method is significant for its ability to install new chiral centers with high stereocontrol. nih.gov

In optimizing this reaction, derivatives of (R)-4-vinyloxazolidin-2-one were screened. It was found that a benzyl (B1604629) substituent at the 4-position provided the highest diastereomeric ratio and a good yield. nih.govacs.org

| Substrate | Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 4a | Phenyl | 55 | 1:4 |

| 4b | Isopropyl | 75 | 1:15 |

| 4c | tert-Butyl | 41 | 1:1.5 |

| (R)-4d | Benzyl | 81 | 1:19 |

Reaction conditions involve the substrate, a fluoroalkyl bromide, FeCl₃ catalyst, dcpe ligand, and slow addition of an aryl Grignard reagent in THF. Data sourced from nih.govacs.org.

The proposed mechanism for the iron-catalyzed dicarbofunctionalization is consistent with a radical-mediated pathway. nih.govacs.org The reaction is initiated by the formation of an alkyl radical from the (fluoro)alkyl halide. This radical adds to the vinyl group of the oxazolidinone. The key step for stereoinduction is a subsequent radical translocation event. nih.govacs.org This process forms a stabilized α-amide radical. acs.orgnih.gov This α-amide radical is then rapidly intercepted by a monoaryl bisphosphine-iron species, leading to the diastereoselective formation of the new carbon-carbon bond. nih.govacs.org This sequence effectively translates the stereochemical information from the chiral oxazolidinone auxiliary to the newly formed stereocenter. nih.gov

Analytical and Spectroscopic Characterization in Research

X-ray Crystallography

Structural Confirmation of Oxazolidinone Derivatives

The structural elucidation of oxazolidinone derivatives relies heavily on a suite of analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Together, these techniques provide a comprehensive "fingerprint" of the molecule, allowing researchers to verify the successful synthesis of the desired product and to determine its stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. slideshare.netthermofisher.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of each atom within the molecule.

For a vinyloxazolidinone derivative, ¹H NMR spectroscopy reveals the presence of all constituent protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), provides information about adjacent, non-equivalent protons. This is particularly crucial for establishing the stereochemistry of the oxazolidinone ring. The coupling constant between the protons at the C4 and C5 positions (J4,5) is a reliable indicator of their relative orientation. A cis-relationship typically results in a J4,5 value of approximately 7 Hz, whereas a trans-relationship shows a smaller coupling constant around 4 Hz. nih.gov

In the characterization of one N-tosylated vinyloxazolidinone derivative, researchers reported a J4,5 value of 7.6 Hz, confirming a cis-relationship between the substituents on the oxazolidinone ring. nih.gov The detailed ¹H and ¹³C NMR data for this derivative are presented below.

nih.gov| Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Number of Protons | Assignment |

|---|---|---|---|

| 7.81 | d, J = 8.3 | 2H | Aromatic (Tosyl) |

| 7.34 | d, J = 8.3 | 2H | Aromatic (Tosyl) |

| 5.82 | ddd, J = 17.3, 10.6, 5.1 | 1H | Vinyl CH |

| 5.44 | d, J = 7.9 | 1H | Oxazolidinone Ring Proton |

| 5.37 | bd, J = 17.2 | 1H | Vinyl CH₂ |

| 5.37 | bd, J = 10.6 | 1H | Vinyl CH₂ |

| 4.29 | m | 1H | Oxazolidinone Ring Proton |

| 3.86 | dt, J = 11.6, 3.6 | 1H | Oxazolidinone Ring Proton |

| 3.51 | ddd, J = 11.5, 7.8, 3.8 | 1H | Oxazolidinone Ring Proton |

| 3.28 | dt, J = 7.9, 3.7 | 1H | Oxazolidinone Ring Proton |

| 2.54 | d, J = 10.6 | 1H | - |

| 2.46 | s | 3H | Tosyl Methyl |

| 2.25 | dd, J = 7.8, 4.1 | 1H | - |

¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton of the molecule. A key diagnostic signal for oxazolidinone structures is the chemical shift of the carbonyl (C=O) carbon of the cyclic carbamate (B1207046). This peak typically appears in a characteristic region of the spectrum, with one study noting the carbonyl carbon of a valine-derived oxazolidinone at 160.4 ppm. scielo.org.mx

nih.gov| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 143.8 | Aromatic |

| 137.4 | Aromatic |

| 136.4 | Vinyl CH |

| 129.9 | Aromatic |

| 127.1 | Aromatic |

| 117.2 | Vinyl CH₂ |

| 74.8 | Oxazolidinone Ring Carbon |

| 61.8 | Oxazolidinone Ring Carbon |

| 57.3 | Oxazolidinone Ring Carbon |

| 21.6 | Tosyl Methyl |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the most detailed structural map, IR spectroscopy and mass spectrometry offer rapid and essential confirmatory data. IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. slideshare.net For an oxazolidinone, the most prominent peak is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate group.

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, MS provides a precise molecular weight, confirming that the synthesized product has the expected chemical formula. For example, the derivative 3-(4-iodophenyl)-4-vinyl-oxazolidin-2-one has a reported exact mass of 314.975624 g/mol . spectrabase.com

spectrabase.com| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀INO₂ |

| Molecular Weight | 315.11 g/mol |

| Exact Mass | 314.975624 g/mol |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (R)-4-Vinyloxazolidin-2-one in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry area, segregated from incompatible substances like strong oxidizers. Safety data emphasize the need for engineering controls (e.g., ventilation) and immediate medical consultation for exposure incidents .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Utilize chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-derived columns) to separate enantiomers. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish stereoisomers. Cross-validate results using polarimetry to measure optical rotation, ensuring consistency with literature values for the (R)-enantiomer .

Q. What analytical techniques are optimal for characterizing this compound’s structural integrity?

- Methodological Answer : Combine Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1750 cm⁻¹ for oxazolidinone) with mass spectrometry (MS) for molecular weight confirmation (C₅H₇NO₂, MW 113.12 g/mol). X-ray crystallography, as demonstrated in fluorous oxazolidinone studies, provides definitive stereochemical assignment .

Q. How can synthesis of this compound be optimized for yield and stereoselectivity?

- Methodological Answer : Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) to direct vinyl group addition. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or THF) and temperature (−78°C to room temperature). Recrystallization from ethyl acetate/hexane mixtures enhances purity .

Advanced Research Questions

Q. What strategies resolve contradictory data in stereoselective reactions involving this compound?

- Methodological Answer : Apply iterative data triangulation: repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude oxygen/moisture interference. Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility. Cross-reference with computational models (DFT calculations) to predict reaction pathways and reconcile discrepancies between experimental and theoretical yields .

Q. How does this compound function in asymmetric catalysis mechanisms?

- Methodological Answer : The compound’s rigid oxazolidinone ring enforces facial selectivity, directing nucleophilic attack to the vinyl group’s β-position. Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (¹³C or ²H) can elucidate transition states. Compare with analogous (S)-enantiomers to assess enantioselectivity trends .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and transition states. Molecular dynamics simulations (MD) assess solvent effects, while docking studies predict interactions with catalytic metal centers (e.g., Pd or Rh). Validate predictions with experimental kinetic data .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varied pH (1–13), temperatures (4°C to 60°C), and light conditions. Monitor degradation via HPLC-MS and identify byproducts (e.g., ring-opened amines). Stability data inform storage protocols and reaction solvent choices (e.g., avoid protic solvents at high temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.